molecular formula C4H7F2N B156787 (2,2-Difluorocyclopropyl)methanamine CAS No. 847926-81-2

(2,2-Difluorocyclopropyl)methanamine

Cat. No.: B156787
CAS No.: 847926-81-2
M. Wt: 107.1 g/mol
InChI Key: ISMZEPBEQCSYFX-UHFFFAOYSA-N
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Description

(2,2-Difluorocyclopropyl)methanamine is an organic compound characterized by a cyclopropane ring substituted with two fluorine atoms and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Difluorocyclopropyl)methanamine typically involves the cyclopropanation of suitable precursors followed by amination. One common method includes the reaction of 2,2-difluorocyclopropanemethanol with ammonia or amine derivatives under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: (2,2-Difluorocyclopropyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopropyl ketones, while substitution reactions can produce a variety of N-substituted amines.

Scientific Research Applications

(2,2-Difluorocyclopropyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,2-Difluorocyclopropyl)methanamine involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in specific biochemical pathways. The amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their function and activity .

Comparison with Similar Compounds

  • (2,2-Difluorocyclopropyl)methanol
  • (2,2-Difluorocyclopropyl)methylamine
  • (2,2-Difluorocyclopropyl)amine

Comparison: Compared to its analogs, (2,2-Difluorocyclopropyl)methanamine is unique due to the presence of both fluorine atoms and an amine group on the cyclopropane ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

(2,2-difluorocyclopropyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N/c5-4(6)1-3(4)2-7/h3H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMZEPBEQCSYFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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